N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide
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Overview
Description
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide is a chemical compound with the molecular formula C9H9N3OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide can be synthesized using different methods. One common method involves the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzoic acid in the presence of potassium carbonate. The resulting product is then reacted with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The exact mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide is not fully understood. it is believed to exert its anticancer properties by inhibiting the activity of certain enzymes involved in cancer cell proliferation. The compound has also been shown to induce apoptosis in cancer cells.
Comparison with Similar Compounds
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share a similar core structure and exhibit various biological activities, including anticancer and antibacterial properties.
Thiadiazole derivatives: These compounds also have a similar structure and are known for their diverse biological activities.
This compound stands out due to its unique combination of properties, making it valuable in multiple research fields.
Properties
CAS No. |
2160-30-7 |
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Molecular Formula |
C9H9N3OS |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide |
InChI |
InChI=1S/C9H9N3OS/c1-5-3-4-7-9(12-14-11-7)8(5)10-6(2)13/h3-4H,1-2H3,(H,10,13) |
InChI Key |
YXYMSMSVXNBMRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C |
Origin of Product |
United States |
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